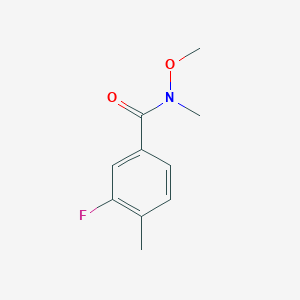amine CAS No. 1480479-46-6](/img/structure/B1467018.png)
[(3-Chloropyridin-4-yl)methyl](cyclopropylmethyl)amine
Vue d'ensemble
Description
(3-Chloropyridin-4-yl)methylamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a methylamine group at the 4-position The compound also contains a cyclopropylmethyl group attached to the nitrogen atom of the amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloropyridine, which can be obtained by chlorination of pyridine.
Formation of Intermediate: The 3-chloropyridine is then reacted with formaldehyde and hydrogen cyanide to form 3-chloropyridin-4-ylmethanol.
Amination: The intermediate 3-chloropyridin-4-ylmethanol is then subjected to amination using cyclopropylmethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (3-Chloropyridin-4-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloropyridin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(3-Chloropyridin-4-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloropyridin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(3-Chloropyridin-4-yl)methylamine can be compared with other similar compounds, such as:
(3-Chloropyridin-4-yl)methanol: This compound lacks the cyclopropylmethyl group and has different reactivity and applications.
(3-Chloropyridin-4-yl)methylamine: This compound lacks the cyclopropylmethyl group and has different biological activity.
(3-Chloropyridin-4-yl)ethylamine: This compound has an ethyl group instead of a cyclopropylmethyl group, leading to different chemical properties and applications.
The uniqueness of (3-Chloropyridin-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-12-4-3-9(10)6-13-5-8-1-2-8/h3-4,7-8,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLOODURJTENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


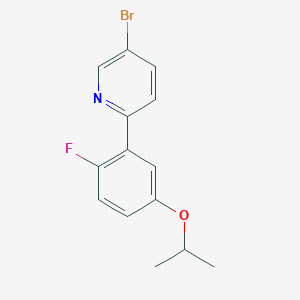

![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)
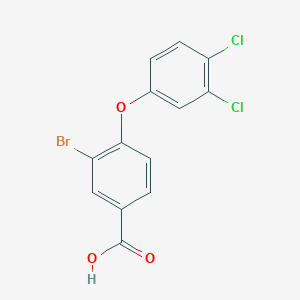
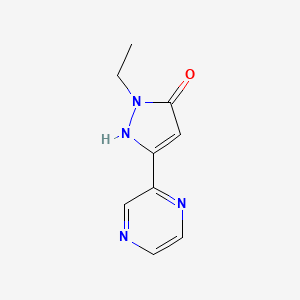
![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)
![(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester](/img/structure/B1466947.png)
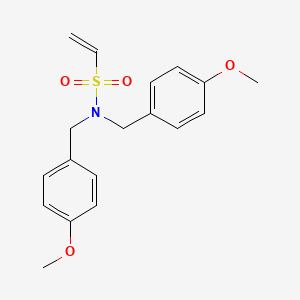
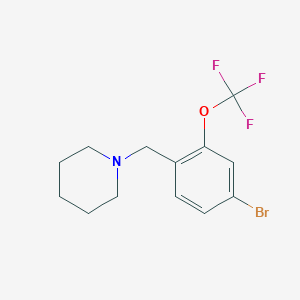
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)
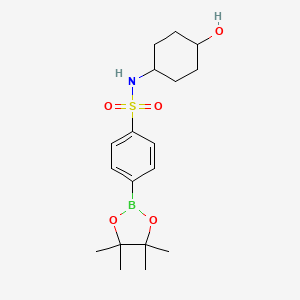
![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
